molecular formula C19H18FN7S B15004032 2H-1,2,3,4-Tetrazole, 2-[[4-ethyl-5-[[(2-fluorophenyl)methyl]thio]-4H-1,2,4-triazol-3-yl]methyl]-5-phenyl-

2H-1,2,3,4-Tetrazole, 2-[[4-ethyl-5-[[(2-fluorophenyl)methyl]thio]-4H-1,2,4-triazol-3-yl]methyl]-5-phenyl-

Cat. No.: B15004032
M. Wt: 395.5 g/mol
InChI Key: NTEAODJAIGKTKU-UHFFFAOYSA-N
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Description

2-({4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-5-phenyl-2H-1,2,3,4-tetraazole is a complex organic compound that features a triazole ring, a fluorobenzyl group, and a phenyl group

Preparation Methods

The synthesis of 2-({4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-5-phenyl-2H-1,2,3,4-tetraazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the fluorobenzyl and phenyl groups. Common reagents used in these reactions include ethyl iodide, sodium azide, and various solvents such as dimethylformamide (DMF) and dichloromethane (DCM). Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-({4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-5-phenyl-2H-1,2,3,4-tetraazole has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The fluorobenzyl group may enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives, such as:

  • 2-(4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)pyridine
  • 3-ethyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Compared to these compounds, 2-({4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-5-phenyl-2H-1,2,3,4-tetraazole is unique due to its specific substitution pattern and the presence of both a phenyl and a fluorobenzyl group, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H18FN7S

Molecular Weight

395.5 g/mol

IUPAC Name

2-[[4-ethyl-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-5-phenyltetrazole

InChI

InChI=1S/C19H18FN7S/c1-2-26-17(12-27-24-18(22-25-27)14-8-4-3-5-9-14)21-23-19(26)28-13-15-10-6-7-11-16(15)20/h3-11H,2,12-13H2,1H3

InChI Key

NTEAODJAIGKTKU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2F)CN3N=C(N=N3)C4=CC=CC=C4

Origin of Product

United States

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